6-bromo-1H,3H-naphtho[1,8-cd]thiopyran
Description
6-Bromo-1H,3H-naphtho[1,8-cd]thiopyran (CAS 81-86-7), also known as 6-bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione, is a brominated heterocyclic compound with a fused naphthalene-thiopyran structure. It serves as a key intermediate in synthesizing bioactive molecules and catalysts, such as Rh2{(S)-4-Br-nttl}4 . Its molecular formula is C₁₂H₅BrO₃, with a molecular weight of 277.07 g/mol . The compound exhibits a high melting point (217–219°C) and is utilized in fluorescence labeling and anticancer agent development .
Properties
Molecular Formula |
C12H9BrS |
|---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
8-bromo-3-thiatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene |
InChI |
InChI=1S/C12H9BrS/c13-11-5-4-9-7-14-6-8-2-1-3-10(11)12(8)9/h1-5H,6-7H2 |
InChI Key |
RYVGHNVOGCLVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC=C(C3=CC=C2)Br)CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The structural analogs of 6-bromo-1H,3H-naphtho[1,8-cd]thiopyran differ in substituents and heteroatoms, influencing their electronic properties and reactivity:
Key Observations :
Pharmacological Activity
Antiproliferative activity against cancer cells highlights substituent-dependent efficacy:
Table 1: Anticancer Activity in Melanoma Cell Lines
| Compound | SK-MEL-2 (Primary) IC₅₀ (µM) | SK-MEL-28 (Metastatic) IC₅₀ (µM) |
|---|---|---|
| 6-Bromo (MR36) | 0.8 | 0.6 |
| 6-Chloro (MR21) | 4.2 | 3.9 |
| Parent (Unsubstituted) | >10 | >10 |
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